N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics
Mechanism of Action
Target of Action
A similar compound, 1-(9-ethyl-9h-carbazol-3-yl)-n-methylmethanamine, has been reported to interact with thecellular tumor antigen p53 . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.
Mode of Action
Based on the information about related compounds, it can be inferred that the compound might interact with its target protein, possibly leading to changes in the protein’s activity or function .
Biochemical Pathways
Given its potential interaction with p53, it might influence pathways related tocell cycle regulation , DNA repair , and apoptosis .
Pharmacokinetics
Therefore, it’s difficult to outline its impact on bioavailability .
Result of Action
If it interacts with p53, it might influencecell cycle progression , DNA repair mechanisms , and apoptotic pathways , potentially leading to anti-cancer effects .
Biochemical Analysis
Biochemical Properties
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes and proteins, influencing their function. For instance, it has been observed to inhibit the activity of human microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the biosynthesis of prostanoids . The interaction between this compound and mPGES-1 is characterized by a concentration-dependent inhibition, leading to a reduction in prostaglandin E2 (PGE2) levels. This inhibition is significant as it suggests potential anti-inflammatory properties of the compound.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human monocytes, the compound has been shown to reduce the biosynthesis of PGE2, which is a key mediator of inflammation . This reduction in PGE2 levels can influence cell signaling pathways, leading to decreased inflammatory responses. Additionally, this compound has been observed to affect gene expression, particularly genes involved in the inflammatory response. The compound’s impact on cellular metabolism includes alterations in the production of other prostanoids, such as thromboxane B2 (TXB2) and prostaglandin F2α (PGF2α), indicating a broader influence on cellular biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of mPGES-1, inhibiting its activity and subsequently reducing PGE2 synthesis . This inhibition is achieved through a concentration-dependent mechanism, where higher concentrations of the compound result in greater inhibition. Additionally, this compound has been shown to influence the phosphorylation of key signaling molecules, such as p38-MAPK and JNK, which are involved in the regulation of inflammatory responses . These interactions highlight the compound’s potential as a modulator of inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, maintaining its inhibitory effects on mPGES-1 over extended periods Studies have also indicated that prolonged exposure to the compound can lead to adaptive changes in cellular responses, such as upregulation of compensatory pathways
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine the optimal dosage and potential adverse effects. In these studies, the compound has shown a dose-dependent inhibition of PGE2 synthesis, with higher doses resulting in greater inhibition . At very high doses, the compound has been associated with toxic effects, including liver and kidney damage. These findings highlight the importance of determining the therapeutic window for this compound to maximize its benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in prostanoid biosynthesis. The compound inhibits mPGES-1, leading to a reduction in PGE2 levels . This inhibition can redirect the metabolism of prostaglandin H2 (PGH2) to other prostanoids, such as TXB2 and PGF2α, altering the overall metabolic flux. Additionally, this compound may interact with other enzymes and cofactors involved in the inflammatory response, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via passive diffusion, given its lipophilic nature. Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where mPGES-1 is localized . This accumulation is essential for its inhibitory effects on prostaglandin synthesis.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the endoplasmic reticulum, where it interacts with mPGES-1 . This localization is facilitated by the compound’s lipophilic properties, allowing it to integrate into the lipid bilayer of the endoplasmic reticulum. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments. These modifications can affect the compound’s stability and activity, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide typically involves the reaction of 9-ethyl-9H-carbazole with appropriate reagents to introduce the 3-oxobutanamide moiety. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with a suitable amine and acetic acid in ethanol . The reaction mixture is refluxed for several hours, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of mild oxidizing agents such as manganese dioxide can facilitate the synthesis under milder conditions .
Chemical Reactions Analysis
Types of Reactions: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Comparison with Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)methylene-3,4-dimethylisoxazol-5-amine
- N-(9-ethyl-9H-carbazol-3-yl)-2-methoxyacetamide
- N-(9-ethyl-9H-carbazol-3-yl)-3,4,5-trimethoxybenzamide
Comparison: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is unique due to its specific structural features and the presence of the 3-oxobutanamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to other similar compounds, it may exhibit different biological activities and material properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQJWXBCLATEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=O)C)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366317 | |
Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331713-74-7 | |
Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the synthetic outcomes of reacting 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate?
A1: The reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate in benzene yielded two distinct product types:
- Acylation Products: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide was identified as an acylation product. []
Q2: How was the structure of this compound confirmed?
A2: The structure of this compound was elucidated using a combination of techniques:
- Spectroscopy: Infrared (IR) spectroscopy, mass spectrometry, 1H-NMR, and 13C-NMR spectroscopy provided detailed information about the functional groups and connectivity of atoms within the molecule. []
- Computational Methods: Molecular mechanics calculations using MM2 force field and semi-empirical quantum mechanical calculations using the AM1 method were employed to further support the proposed structure and gain insights into its conformational preferences and electronic properties. []
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